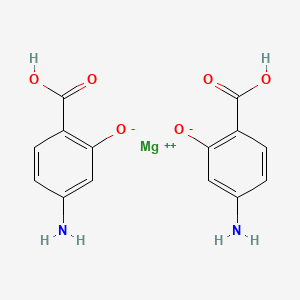
Bis(1-ethyl-2-methylpropyl) Phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethyl-2-methylpropyl) Phthalate typically involves the esterification of phthalic anhydride with 1-ethyl-2-methylpropanol under acidic conditions. The reaction is catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Bis(1-ethyl-2-methylpropyl) Phthalate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production.
化学反应分析
Types of Reactions
Bis(1-ethyl-2-methylpropyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic conditions, the ester bonds can be hydrolyzed to yield phthalic acid and 1-ethyl-2-methylpropanol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 1-ethyl-2-methylpropanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学研究应用
Bis(1-ethyl-2-methylpropyl) Phthalate has diverse applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its role in drug delivery systems.
Industry: Utilized in the manufacturing of consumer products such as cosmetics, toys, and medical devices.
作用机制
The mechanism of action of Bis(1-ethyl-2-methylpropyl) Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can mimic or interfere with the action of hormones, leading to altered endocrine function.
Oxidative Stress: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Carcinogenicity: The compound has been shown to activate pathways involved in cell proliferation and apoptosis, contributing to its potential carcinogenic effects.
相似化合物的比较
Bis(1-ethyl-2-methylpropyl) Phthalate is part of a broader class of phthalic acid esters (PAEs). Similar compounds include:
Di-n-butyl phthalate (DBP): Used as a plasticizer and has similar endocrine-disrupting properties.
Diethyl phthalate (DEP): Commonly used in personal care products and has lower toxicity compared to other PAEs.
Di(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and has significant toxicological concerns.
Uniqueness
Bis(1-ethyl-2-methylpropyl) Phthalate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its potential carcinogenicity and endocrine-disrupting effects make it a compound of interest in toxicological studies .
属性
CAS 编号 |
166391-24-8 |
|---|---|
分子式 |
C₂₀H₃₀O₄ |
分子量 |
334.45 |
同义词 |
1,2-Benzenedicarboxylic Acid Bis(1-ethyl-2-methylpropyl) Ester; 1,2-Benzenedicarboxylic Acid 1,2-Bis(1-ethyl-2-methylpropyl) Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


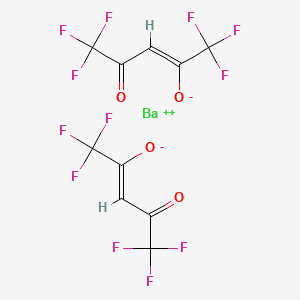
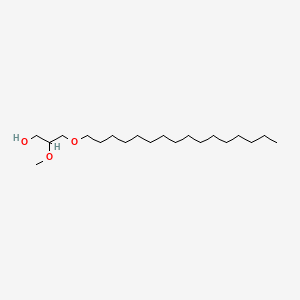
![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
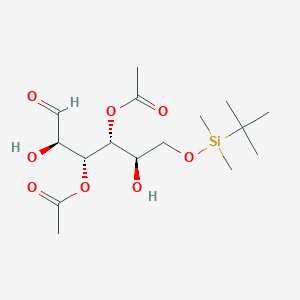
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
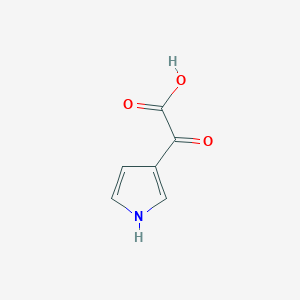
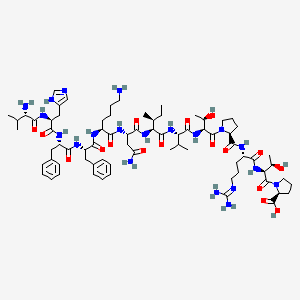
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)
